molecular formula C15H15Cl2NOS B2587911 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide CAS No. 2309592-52-5

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2587911
CAS No.: 2309592-52-5
M. Wt: 328.25
InChI Key: OYECDXJHIDLECK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with dichloro groups at the 2 and 4 positions, and a thiophene ring attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 2-methyl-2-(thiophen-3-yl)propan-1-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Product Isolation: The product is then isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents on the benzene ring.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Hydrolysis: 2,4-dichlorobenzoic acid and 2-methyl-2-(thiophen-3-yl)propan-1-amine.

Scientific Research Applications

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide: Another benzamide derivative with different substituents.

    2,4-dichloro-N-(2,2,2-trichloro-1-(2-(phenylcarbamothioyl)-hydrazine-1-carbothioamido)ethyl)benzamide: A related compound with a thiadiazole ring.

Uniqueness

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is unique due to its specific substitution pattern and the presence of a thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NOS/c1-15(2,10-5-6-20-8-10)9-18-14(19)12-4-3-11(16)7-13(12)17/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYECDXJHIDLECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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